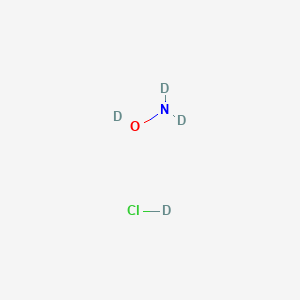

Hydroxylamine-d3 deuteriochloride

Overview

Description

Hydroxylamine-d3 deuteriochloride is a stable isotope with a linear formula of D2NOD·DCl . It has a molecular weight of 73.52 and is often used in laboratory chemicals and the synthesis of substances .

Molecular Structure Analysis

The molecular structure of Hydroxylamine-d3 deuteriochloride is represented by the linear formula D2NOD·DCl . This indicates that it contains two deuterium atoms (D2), one nitrogen atom (N), one oxygen atom (O), one deuterium atom (D), and one chlorine atom (Cl).Chemical Reactions Analysis

Hydroxylamine, the non-deuterated form of Hydroxylamine-d3 deuteriochloride, is often found within industrial and pharmaceutical processes, and semiconductor, chemical, and pharmaceutical industries . It is a well-known agent of mutation that is relatively toxic, causing injury and both physiological changes in plants, animals, and humans who come into contact with it .Physical And Chemical Properties Analysis

Hydroxylamine-d3 deuteriochloride has a melting point of 156-158°C (lit.) .Scientific Research Applications

Stable Isotope Labeling

Hydroxylamine-d3 deuteriochloride is a stable isotope with 98 atom % D . Stable isotopes are used in a variety of scientific applications, including tracer studies in chemistry and biochemistry, paleoclimatology, and medical diagnostics .

Synthesis of Di- and Trisubstituted Hydroxylamines

Recent advances in synthetic chemistry have highlighted the potential of hydroxylamines, including Hydroxylamine-d3 deuteriochloride, in the synthesis of di- and trisubstituted hydroxylamines . These compounds have unique properties and can be used in a variety of chemical reactions .

Electrophilic Nitrogen Source

The O-acyl-N,N-disubstituted hydroxylamine moiety, which Hydroxylamine-d3 deuteriochloride can form, has been recognized for its ability to function as an electrophilic nitrogen source . This reactivity has been effectively utilized in the synthesis of functionalized chiral tertiary amines and chiral N-heterocycles .

Metabolism of Hydroxylamines

In nature, the O-acetylation or O-sulfonylation of hydroxylamines, followed by elimination to nitroso derivatives, is known as phase II metabolism of hydroxylamines . Understanding this process is crucial for studying hydroxylamine-based mutagenicity .

Electrochemical Analysis

Hydroxylamine-d3 deuteriochloride can be used in electrochemical analysis. For instance, it can be determined using a glassy carbon electrode surface modified with nitrogen-doped hollow carbon spheres . Techniques such as differential pulse voltammetry, cyclic voltammetry, and chronoamperometry can be used for this purpose .

Synthesis of Functional Groups

Hydroxylamine-d3 deuteriochloride can be used in the synthesis of a variety of functional groups. For example, it can be used in the synthesis of N,O-disubstituted hydroxylamines . These compounds can be used in a variety of chemical reactions and have a wide range of applications .

Safety and Hazards

Future Directions

Hydroxylamine is a principal raw ingredient used in the manufacturing of pharmaceuticals, nuclear fuel, and semiconductors . Electrochemical methods for monitoring hydroxylamine have the advantage of being portable, quick, affordable, simple, sensitive, and selective enough to maintain adequate constraints in contrast with conventional yet laboratory-based quantification methods . This suggests potential future advancements in the field of electroanalysis directed toward the sensing of hydroxylamine .

properties

IUPAC Name |

(2H)chlorane;[(2H)hydroxy](2H2)amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClH.H3NO/c;1-2/h1H;2H,1H2/i;1D2,2D/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDHULULXKLSOZ-MUONFQNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]N([2H])O[2H].[2H]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClH4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583579 | |

| Record name | (~2~H_3_)Hydroxylamine--(~2~H)hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

73.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydroxylamine-d3 deuteriochloride | |

CAS RN |

15588-23-5 | |

| Record name | (~2~H_3_)Hydroxylamine--(~2~H)hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxylamine-d3 deuteriochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate](/img/structure/B93050.png)